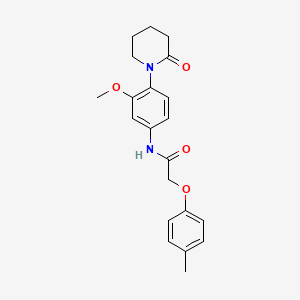
methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate” is a sulfonamide derivative of indene . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The “methyl” and “carboxylate” groups suggest that this compound could be an ester .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of indene, with the additional functional groups (sulfamoyl and carboxylate) attached at the 5 and 2 positions, respectively .Chemical Reactions Analysis
As a sulfonamide, this compound might exhibit typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions. The ester group could also undergo hydrolysis, transesterification, or other typical ester reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential in catalysis. Zolfigol et al. (2015) synthesized nano organocatalysts with urea moiety and explored their use in various synthesis reactions, such as the condensation of aromatic aldehydes. These catalysts have shown potential in industry due to their mild and biological-based nature (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Polymorph Discovery
In solid-state chemistry, specifically in the pharmaceutical and pigments industries, the discovery and production of crystalline polymorphs is crucial. Price et al. (2005) developed a methodology to control crystal polymorphism using libraries of polymer heteronuclei. This method could selectively produce different polymorphs from a single solvent and temperature condition by varying the polymer substrate, demonstrating its applicability in pharmaceuticals (Price, Grzesiak, & Matzger, 2005).
Toxicokinetics and Modes of Action
The perfluoroalkyl acid salts (PFAAs) and their derivatives, including this compound, have raised interest due to their global distribution, environmental persistence, and presence in humans and wildlife. Andersen et al. (2008) conducted a symposium to overview PFAA toxicity, discussing their toxicokinetic profiles among different animal models and humans, and examining possible modes of action for observed toxicities in animal models (Andersen et al., 2008).
Role in Biological Reactions
S-adenosylmethionine (SAM or AdoMet), which includes structures similar to this compound, is significant in biological reactions. Fontecave et al. (2004) highlighted the various roles of SAM, including its use as a source of methylene, amino, ribosyl, and aminopropyl groups in several metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).
Synthesis and Biological Activity
In the field of medicinal chemistry, the synthesis and biological activity of compounds related to this compound have been explored. Cong Ri-gang (2007) studied the synthesis and anti-inflammatory activity of related compounds, searching for novel agents with better efficacy and fewer side effects (Cong Ri-gang, 2007).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its potential antibacterial properties, given the presence of the sulfamoyl group. Additionally, its chemical reactivity and potential uses in synthesis could be areas for future investigation .
Eigenschaften
IUPAC Name |
methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)9-4-7-2-3-10(17(12,14)15)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSDAVNQJWRODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2671443.png)


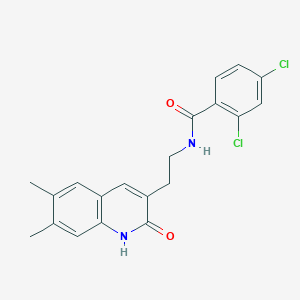
![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)
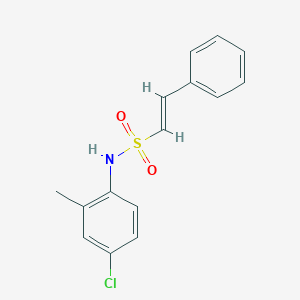
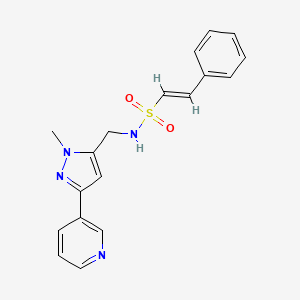
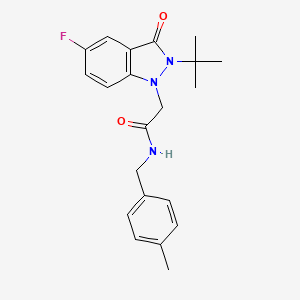
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)
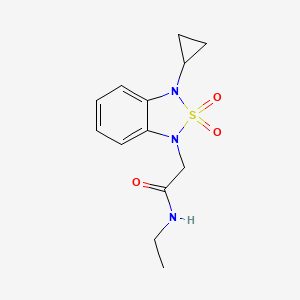
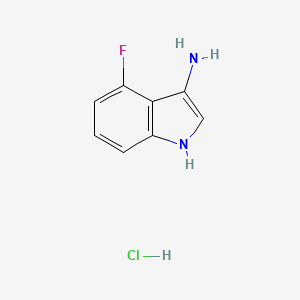
![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)

